molecular formula C13H8Cl2O2 B13895021 2,4-Dichloro-6-phenoxybenzaldehyde

2,4-Dichloro-6-phenoxybenzaldehyde

Cat. No.: B13895021
M. Wt: 267.10 g/mol
InChI Key: RNKFLTLKXBFLEO-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-phenoxybenzaldehyde is an organic compound with the molecular formula C13H8Cl2O2. It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms and a phenoxy group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-phenoxybenzaldehyde typically involves the chlorination of 2,6-dichlorotoluene followed by a series of reactions. One common method includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-phenoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 2,4-Dichloro-6-phenoxybenzoic acid.

    Reduction: 2,4-Dichloro-6-phenoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloro-6-phenoxybenzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-phenoxybenzaldehyde involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of chlorine and phenoxy groups enhances its reactivity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzaldehyde: Lacks the phenoxy group, making it less reactive in certain applications.

    2,6-Dichlorobenzaldehyde: Similar structure but different substitution pattern, leading to different reactivity.

    2,4-Dichlorophenoxyacetic acid: A herbicide with different functional groups and applications.

Uniqueness

2,4-Dichloro-6-phenoxybenzaldehyde is unique due to the presence of both chlorine and phenoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic and industrial applications.

Properties

Molecular Formula

C13H8Cl2O2

Molecular Weight

267.10 g/mol

IUPAC Name

2,4-dichloro-6-phenoxybenzaldehyde

InChI

InChI=1S/C13H8Cl2O2/c14-9-6-12(15)11(8-16)13(7-9)17-10-4-2-1-3-5-10/h1-8H

InChI Key

RNKFLTLKXBFLEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=CC(=C2)Cl)Cl)C=O

Origin of Product

United States

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